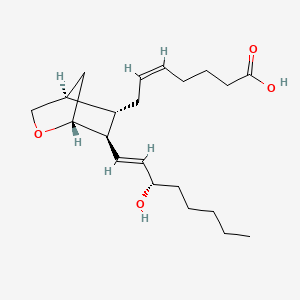

9,11-Methanoepoxy PGH2

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Stem Cell Research

U-46619 has been used in stem cell research to improve the differentiation efficiency of human induced pluripotent stem cells (hiPSCs) into endothelial cells . This is achieved by activating both p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways . The differentiated cells express arteriovenous markers, form tubular structures and EC lumen in vitro, and have significantly shorter population-doubling times than monolayer-differentiated hiPSC-ECs .

Cardiovascular Research

U-46619 is a potent and stable thromboxane A2 (TP) receptor agonist . It potently stimulates TP receptor-mediated responses in various in vitro preparations . This makes it a valuable tool in cardiovascular research, particularly in studies related to blood clotting and vasoconstriction.

Pharmacological Research

The compound is often used in pharmacological research due to its stability and potency as a thromboxane A2 (TP) receptor agonist . It can be used to study the effects of TP receptor activation in various biological systems .

Cellular Signaling

U-46619 can be used to study cellular signaling pathways. For instance, it has been shown to activate both p38MAPK and ERK1/2 signaling pathways, which are important in cell differentiation and proliferation .

Disease Modeling

U-46619 can be used in disease modeling, particularly for diseases linked to endothelial dysfunction . It has been shown to improve the differentiation efficiency of hiPSCs derived from patients with diseases or disease symptoms linked to endothelial dysfunction .

Drug Testing

Given its effects on cellular signaling and differentiation, U-46619 can be used in drug testing platforms. For instance, it can be used to test the efficacy of drugs targeting the TP receptor or the p38MAPK and ERK1/2 signaling pathways .

Propiedades

IUPAC Name |

(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-BRSNVKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028475 | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11-Methanoepoxy PGH2 | |

CAS RN |

56985-40-1 | |

| Record name | U 46619 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

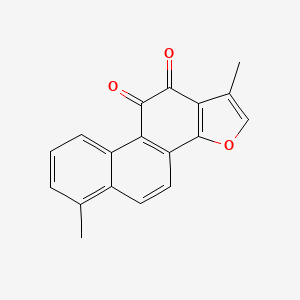

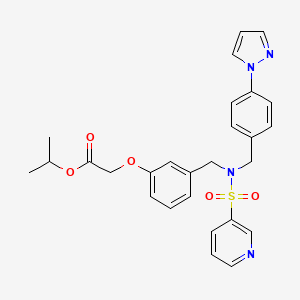

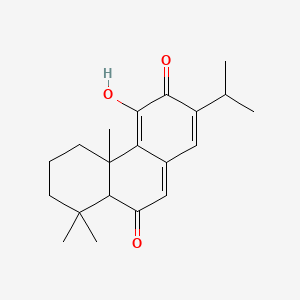

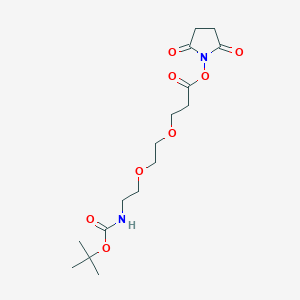

Feasible Synthetic Routes

Q & A

A: U46619 is a potent and selective agonist of the thromboxane A2 (TXA2) receptor (TP). [, , ] It mimics the actions of TXA2, a potent vasoconstrictor and platelet aggregator. [, , ] Upon binding to the TP receptor, U46619 activates downstream signaling pathways, primarily through the Gq and G11 family of G proteins. [] This leads to increased phosphoinositide turnover, mobilization of intracellular calcium ([Ca2+]i), and activation of protein kinase C. [, ] These events ultimately result in vasoconstriction, platelet aggregation, and other cellular responses. [, ]

ANone:

A: Yes, U46619 exhibits species and tissue-dependent variations in its potency. For example, it is a more potent platelet aggregator in rats than in humans. [] Additionally, the contractile response to U46619 can differ significantly between various vascular beds, such as pulmonary and mesenteric arteries. [, ]

A: U46619 has been shown to induce hypertrophy in VSMCs by stimulating protein synthesis. [] This effect is mediated by protein kinase C-dependent increases in transforming growth factor-beta (TGF-beta) and basic fibroblast growth factor (bFGF). [] Both TGF-beta and bFGF interact to elicit an optimal hypertrophic response to U46619. []

A: Research indicates U46619 can differentially affect renal blood flow, causing vasoconstriction in the renal cortex and vasodilation in the medulla. [] This response appears to involve the activation of both endothelin ET(A) and ET(B) receptors. []

A: Yes, inhaled U46619 can cause bronchoconstriction in asthmatic individuals. [] This effect is primarily mediated by acetylcholine release from cholinergic nerves in the airways. [] Pretreatment with the cholinergic antagonist ipratropium bromide significantly reduces airway responsiveness to inhaled U46619, supporting this mechanism. []

A: Studies suggest that 20-HETE, a cytochrome P450-derived vasoconstrictor, contributes to the vascular effects of U46619. [] Inhibition of 20-HETE synthesis or antagonism of its action can attenuate the vasoconstrictor response to U46619, particularly when renal perfusion pressure is elevated. []

A: Yes, U46619 demonstrates variability in its contractile effects depending on the blood vessel type. In newborn piglets, pulmonary veins exhibit more vigorous constriction to U46619 than pulmonary arteries. [] In contrast, pulmonary resistance vessels display high sensitivity to U46619, exceeding the response of both arteries and veins. []

A: Interestingly, chronic antigen challenge in sensitized guinea pigs can transform the bronchoconstrictor effect of inhaled U46619 into a bronchodilation. [] This altered response is observed when the airways are in a state of chronic inflammation. [] Further research is needed to fully understand the underlying mechanisms driving this shift.

A: Yes, research suggests that oxidative stress can modulate the vasoconstrictor response to U46619. Studies in isolated rat hearts have shown that inducing oxidative stress reveals a potent vasoconstrictor effect of 8-epi prostaglandin F2α (8-epi PGF2α), an isoprostane that also interacts with the TP receptor. [] This suggests that oxidative stress may increase the sensitivity of the TP receptor to agonists like U46619 and 8-epi PGF2α. []

A: While U46619 is recognized as a selective TP receptor agonist, some studies indicate it might have additional targets or pathways influencing its actions. For example, in canine lingual arteries, a sustained contraction following U46619 washout was observed that appeared to be independent of extracellular calcium and protein kinase C, suggesting a unique mechanism distinct from typical TP receptor-mediated responses. []

A: Research suggests that U46619 can directly influence cardiac function. Studies in guinea pig left atrium revealed a positive inotropic effect of U46619, attributed to activation of specific thromboxane receptors and associated with increased phosphoinositide turnover. [] This direct cardiac effect contrasts with the previously recognized decrease in myocardial contractility observed in coronary-perfused preparations, which is primarily attributed to U46619-induced vasoconstriction. []

A: Research suggests a complex interplay of signaling pathways in U46619-induced platelet aggregation. While U46619 can trigger intracellular calcium mobilization and shape change independently, its ability to inhibit adenylyl cyclase and induce full platelet aggregation seems to require the secretion of other agonists that activate Gi-coupled receptors, such as the P2Y12 receptor. [] This indicates a synergistic interaction between different signaling pathways in mediating the full aggregatory response to U46619.

A: Studies show that U46619 can modulate norepinephrine release in the brain, specifically in the hippocampus. In vitro experiments demonstrated that U46619 inhibits the release of endogenous norepinephrine from rat hippocampal slices, likely by activating thromboxane receptors and indirectly influencing neuronal pathways that regulate norepinephrine release. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.